2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride
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Overview
Description
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO4S. This compound is characterized by the presence of a tetrahydrofuran ring, a pentane chain, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The tetrahydrofuran ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonic acids, and sulfinic acids.
Scientific Research Applications
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis with a toluene ring.
Uniqueness
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H19ClO4S |
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Molecular Weight |
270.77 g/mol |
IUPAC Name |
2-(oxolan-3-yloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-3-9(8-16(11,12)13)6-15-10-4-5-14-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
QGOSRCWHQQZWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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